1-(2-Nitrophenyl)-1,4-diazepane
Overview
Description
Synthesis Analysis
The synthesis of nitrophenyl compounds and diazepanes can vary widely depending on the specific compounds being synthesized34.Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques such as X-ray crystallography56.
Chemical Reactions Analysis
Nitrophenyl compounds can participate in various chemical reactions, including reductions and coupling reactions47.
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques101112.
Scientific Research Applications
Synthetic Precursors and Chemical Synthesis
1-(2-Nitrophenyl)-1,4-diazepane is not directly cited in the available literature; however, compounds with structural similarities, particularly those involving diazepane rings and nitrophenyl groups, have been extensively studied for their synthetic utility and reactivity. For example, research on doubly activated cyclopropanes as synthetic precursors highlights their role in the regiospecific synthesis of densely functionalized pyrroles, demonstrating the utility of related compounds in complex organic syntheses (Wurz & Charette, 2005).
Catalysis and Reaction Mechanisms
Iron(III) complexes of linear tetradentate bis(phenolate) ligands , including those with nitrobenzyl substituents, have been studied as structural and functional models for enzymes, revealing insights into quinone formation vs. intradiol cleavage. These complexes provide a foundation for understanding the catalytic behavior of transition metal complexes in biological systems (Mayilmurugan et al., 2010).
Antimicrobial and Anticancer Activities
Research into diazepine derivatives has shown that certain 1,4-diazepin-1-yl-substituted compounds exhibit significant antimicrobial and anticancer activities. These studies contribute to the development of new therapeutic agents, highlighting the potential medical applications of compounds related to 1-(2-Nitrophenyl)-1,4-diazepane (Verma et al., 2015).
Material Science and Surface Modification
The grafting of nitrophenyl groups on various surfaces without electrochemical induction demonstrates the application of nitrophenyl-functionalized compounds in modifying material surfaces. This technique has implications for creating functional coatings and interfaces in material science (Adenier et al., 2005).
Safety And Hazards
Like all chemicals, nitrophenyl compounds and diazepanes should be handled with care. They may pose risks if inhaled, ingested, or if they come into contact with skin1314.
Future Directions
The future directions in the study of these compounds could involve exploring their potential uses in various fields, such as medicine or materials science4.
Please consult with a chemistry professional for more accurate and specific information. This information is based on general knowledge and may not apply to “1-(2-Nitrophenyl)-1,4-diazepane”.
properties
IUPAC Name |
1-(2-nitrophenyl)-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGIQPLUVKLSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385248 | |
Record name | 1-(2-nitrophenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)-1,4-diazepane | |
CAS RN |
450352-64-4 | |
Record name | 1-(2-nitrophenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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